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Compound of Interest
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Cat. No.: B1450900

Abstract: This technical guide provides an in-depth analysis of the crystal structure of folic acid
dihydrate (C19H19N706-2H20), a crucial synthetic vitamin in the B-complex family. Utilizing
data from synchrotron X-ray powder diffraction and density functional theory (DFT)
optimizations, this paper details the molecule's crystallographic parameters, intricate three-
dimensional hydrogen bonding network, and distinct molecular conformation. We present
detailed experimental protocols for structure determination and refinement. Furthermore, the
implications of these structural features on the compound's physicochemical properties—such
as stability, solubility, and molecular recognition by biological receptors—are discussed. This
guide is intended for researchers, scientists, and professionals in drug development seeking a
comprehensive understanding of the solid-state characteristics of folic acid dihydrate.

Introduction

Folic acid, also known as Vitamin B9, is a synthetic folate essential for numerous metabolic
processes, including the synthesis of nucleic acids (DNA and RNA) and the metabolism of
amino acids.[1] Its role is particularly critical during periods of rapid cell division and growth,
such as pregnancy and infancy.[1] The commercially available and most common form of folic
acid is a dihydrate.[2] Understanding its solid-state properties is paramount for the
pharmaceutical industry, as these characteristics directly influence its stability, dissolution rate,
and bioavailability in solid dosage forms. This guide elucidates the detailed crystal structure of
folic acid dihydrate and explores the functional consequences of this arrangement.

Crystal Structure Analysis
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The crystal structure of folic acid dihydrate has been determined and refined using
synchrotron X-ray powder diffraction data, with subsequent optimization through density
functional techniques.[2][3]

Crystallographic Data

Folic acid dihydrate crystallizes in the orthorhombic space group P212121, with four molecules
per unit cell.[2][3] The fundamental crystallographic parameters are summarized in the table

below.
Parameter Value
Formula C19H19N706:2H20
Space Group P212121
a 7.27578(3) A[2][3]
b 8.63217(4) A[2][3]
C 32.41719(22) A[2][3]
Volume (V) 2035.985(18) A3[2][3]
z 4[2][3]

Molecular Conformation

In the crystalline state, the folic acid molecule adopts an extended conformation.[4] A key
feature is the bent conformation of the dicarboxylic acid (glutamic acid) side chain relative to
the p-aminobenzoyl and pteridine moieties.[2][3] The pteridine ring is present in its keto form.[3]
[4] This specific spatial arrangement has significant implications for how the molecule interacts
with biological targets.

Supramolecular Assembly: The Hydrogen Bonding
Network

The crystal structure is extensively stabilized by a complex, three-dimensional network of
hydrogen bonds.[2][3] This network involves the folic acid molecule and the two water
molecules of hydration. Key interactions include:
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o Carboxylic Acid Donations: The carboxylic acid groups act as proton donors. One donates a
proton to a water molecule (Os2), while the other donates to the ketone group (O12) of a
neighboring folic acid molecule.[2]

o Water Molecule Bridging: Each water molecule participates actively in the network by
donating two protons and accepting one.[2]

e N-H:---O Bonds: Several nitrogen-hydrogen groups on the pteridine ring and amide linkage
also form hydrogen bonds with oxygen acceptors.[2]

This robust hydrogen-bonding scheme is the primary reason for the crystal's stability.

Experimental Protocols

The determination of the folic acid dihydrate crystal structure involves a multi-step process
combining experimental diffraction with computational modeling.

Crystallization and Sample Preparation

For analysis, commercial folic acid dihydrate is typically used. To ensure purity and suitability
for diffraction, recrystallization from hot water or dilute acid can be performed.[5] The water
content can be verified using Karl Fischer titration to confirm the dihydrate stoichiometry.[3]

Data Collection and Structure Solution

High-resolution X-ray powder diffraction (XRPD) data is collected using a synchrotron source,
which provides a highly intense and collimated X-ray beam necessary for resolving complex
structures from powder samples.[2] The diffraction pattern is indexed to determine the unit cell
parameters and space group.[2][6] The structure is then solved from this data using direct-
space methods, such as simulated annealing, where a model of the folic acid molecule and two
water molecules are used as fragments to find the best fit within the determined unit cell.[2][6]

Structure Refinement and Optimization

Following the initial solution, a Rietveld refinement is carried out using software like GSAS
(General Structure Analysis System).[2] This process adjusts the atomic coordinates and other
structural parameters to minimize the difference between the observed and calculated
diffraction patterns. To further improve the accuracy of the hydrogen atom positions and
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optimize the molecular geometry, Density Functional Theory (DFT) calculations are employed.

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Folic Acid | C19H19N706 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Crystal structure of folic acid dihydrate, C29H29N206(H20)2 | Powder Diffraction |
Cambridge Core [cambridge.org]

3. researchgate.net [researchgate.net]

4. Folic acid: crystal structure and implications for enzyme binding - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1450900?utm_src=pdf-body-img
https://www.benchchem.com/product/b1450900?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Folic-Acid
https://www.cambridge.org/core/journals/powder-diffraction/article/abs/crystal-structure-of-folic-acid-dihydrate-c29h29n2o6h2o2/BC48430B947E900C90FBCA768E4B06EA
https://www.cambridge.org/core/journals/powder-diffraction/article/abs/crystal-structure-of-folic-acid-dihydrate-c29h29n2o6h2o2/BC48430B947E900C90FBCA768E4B06EA
https://www.researchgate.net/publication/276881163_Crystal_structure_of_folic_acid_dihydrate_C29H29N2O6H2O2
https://pubmed.ncbi.nlm.nih.gov/7423195/
https://pubmed.ncbi.nlm.nih.gov/7423195/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 5. FOLIC ACID DIHYDRATE | 75708-92-8 [chemicalbook.com]
e 6. iris.unito.it [iris.unito.it]
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Structure and Implications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1450900#folic-acid-dihydrate-crystal-structure-
analysis-and-implications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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